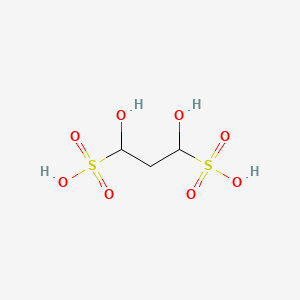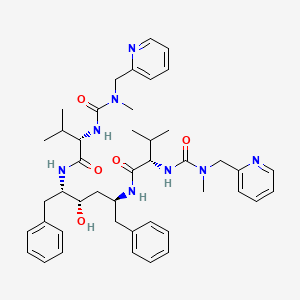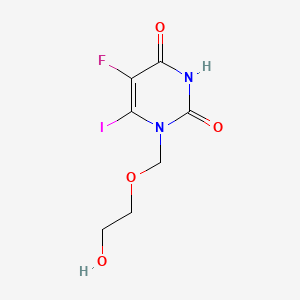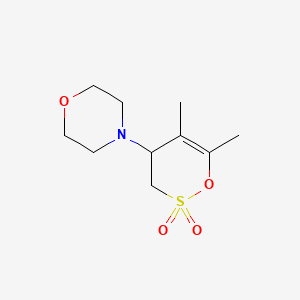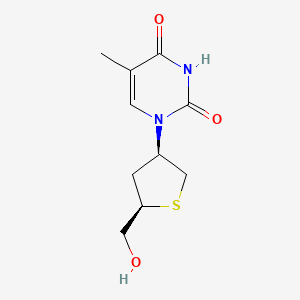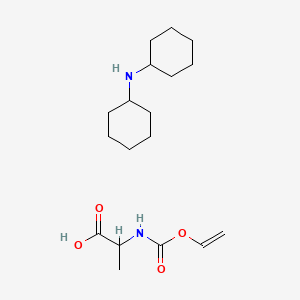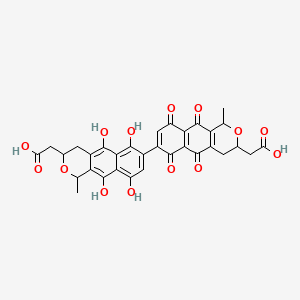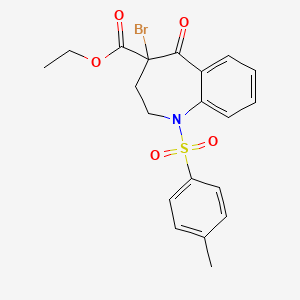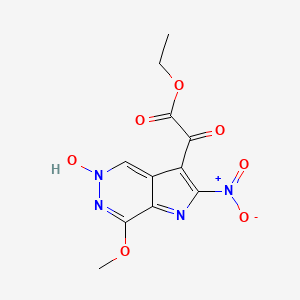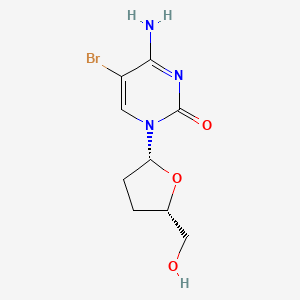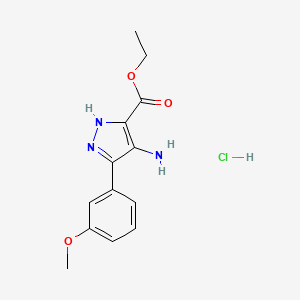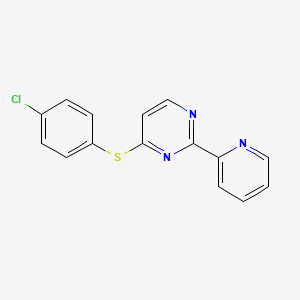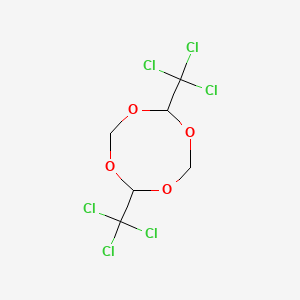
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt is a complex organic compound. It is characterized by its naphthalene backbone, multiple sulfonic acid groups, and azo linkage. This compound is often used in various industrial applications, particularly in dye and pigment industries due to its vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt typically involves multiple steps:
Azo Coupling: The formation of the azo linkage by reacting a diazonium salt with a phenol derivative.
Final Assembly: Combining the intermediate compounds under specific conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would likely include steps such as:
- Continuous flow sulfonation
- Controlled diazotization and coupling reactions
- Efficient chlorination processes
- Purification steps to remove by-products and unreacted starting materials
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Various nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group would yield corresponding amines, while substitution reactions could introduce new functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt has several applications in scientific research:
Chemistry: Used as a dye or pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo linkage and sulfonic acid groups play crucial roles in its binding and reactivity. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Naphthalenedisulfonic acid derivatives
- Azo dyes with different substituents
- Trichloropyrimidine-based compounds
Uniqueness
1,7-Naphthalenedisulfonic acid, 5-hydroxy-6-((2-sulfophenyl)azo)-4-((2,5,6-trichloro-4-pyrimidinyl)amino)-, trisodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for specific interactions and reactivity that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
50802-28-3 |
|---|---|
Molekularformel |
C20H9Cl3N5Na3O10S3 |
Molekulargewicht |
750.8 g/mol |
IUPAC-Name |
trisodium;5-hydroxy-6-[(2-sulfonatophenyl)diazenyl]-4-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C20H12Cl3N5O10S3.3Na/c21-15-18(22)25-20(23)26-19(15)24-10-5-6-11(39(30,31)32)8-7-13(41(36,37)38)16(17(29)14(8)10)28-27-9-3-1-2-4-12(9)40(33,34)35;;;/h1-7,29H,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3 |
InChI-Schlüssel |
LEGKGZDZNXIJPE-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C(=C1)N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=C(C(=NC(=N4)Cl)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


